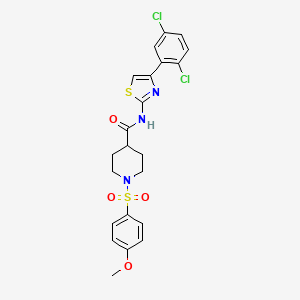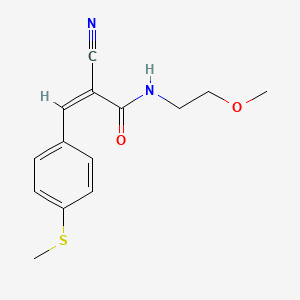![molecular formula C19H13Cl2N5O B2462175 N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,4-dichlorobenzamid CAS No. 891119-50-9](/img/structure/B2462175.png)
N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,4-dichlorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H13Cl2N5O and its molecular weight is 398.25. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Verbindungen mit dem [1,2,4]Triazolo[4,3-b]pyridazin-Gerüst, das in der Verbindung vorhanden ist, haben sich als krebshemmend erwiesen . Sie können mit Krebszelllinien interagieren und möglicherweise deren Wachstum hemmen .
Antimikrobielle Anwendungen
Diese Verbindungen zeigen auch vielversprechende Ergebnisse im Bereich der antimikrobiellen Forschung. Sie haben sich als antibakteriell gegen sowohl grampositive als auch gramnegative Bakterien erwiesen .
Analgetische und entzündungshemmende Anwendungen
Das [1,2,4]Triazolo[4,3-b]pyridazin-Gerüst wurde mit analgetischen und entzündungshemmenden Wirkungen in Verbindung gebracht . Dies deutet auf mögliche Anwendungen bei der Behandlung von Schmerzen und Entzündungen hin.
Antioxidative Anwendungen
Diese Verbindungen haben sich als antioxidativ erwiesen , was sie bei der Behandlung von durch oxidativen Stress verursachten Krankheiten nützlich machen könnte.
Antiviren-Anwendungen
Das [1,2,4]Triazolo[4,3-b]pyridazin-Gerüst hat antivirale Eigenschaften gezeigt , was auf mögliche Anwendungen bei der Behandlung von Virusinfektionen hindeutet.
Enzyminhibition
Verbindungen mit diesem Gerüst haben sich als Inhibitoren verschiedener Enzyme erwiesen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Lipase und Aromatase . Dies deutet auf mögliche Anwendungen in verschiedenen therapeutischen Bereichen hin.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence a variety of biochemical pathways related to the functions of these targets .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have shown significant inhibitory activity with ic50 values in the low micromolar range , suggesting that this compound may also have potent biological effects.
Biochemische Analyse
Biochemical Properties
The 1,2,4-triazole core of 2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .
Cellular Effects
These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide may exert its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related 1,2,4-triazole compounds have been noted for their strong stability under thermal and acid conditions .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, potentially influencing metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O/c1-11-23-24-18-8-7-17(25-26(11)18)12-3-2-4-14(9-12)22-19(27)15-6-5-13(20)10-16(15)21/h2-10H,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWNLOLLMZZRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-(cyclopentylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2462099.png)


![(4S)-6-bromospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2462106.png)
![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)

![4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2462110.png)
![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)


